N,2,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Description
N,2,4,6-Tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N,2,4,6-tetramethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O3S/c1-13-7-6-8-17(11-13)20-21-18(26-22-20)12-23(5)27(24,25)19-15(3)9-14(2)10-16(19)4/h6-11H,12H2,1-5H3 |
InChI Key |
REEBGLPOTYMQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions.
Sulfonamide formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-Tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones, and oxidized aromatic rings.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N,2,4,6-Tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N,2,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,2,4,6-Tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide: Unique due to its combination of functional groups.
N,2,4,6-Tetramethylbenzenesulfonamide: Lacks the oxadiazole ring, resulting in different chemical properties.
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide: Lacks the tetramethyl groups, affecting its reactivity and interactions.
Uniqueness
The uniqueness of N,2,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the sulfonamide and oxadiazole groups allows for diverse interactions with biological targets and other molecules, making it a versatile compound for research and industrial applications.
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